molecular formula C18H19ClN4S B2658533 5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 670270-90-3

5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2658533
CAS No.: 670270-90-3
M. Wt: 358.89
InChI Key: NOVNOIHFDMVDNC-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative with three key substituents:

  • Position 4: 4-Methylpiperazinyl group, which enhances solubility and receptor interaction due to its basic nitrogen atoms .
  • Position 5: 4-Chlorophenyl group, contributing lipophilicity and influencing target binding .
  • Position 6: Methyl group, providing steric modulation and metabolic stability .

Thieno[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, known for their anticancer, antimicrobial, and receptor-modulating activities. The combination of a 4-methylpiperazinyl group with a 4-chlorophenyl moiety distinguishes this compound from other derivatives, as discussed below.

Properties

IUPAC Name

5-(4-chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4S/c1-12-15(13-3-5-14(19)6-4-13)16-17(20-11-21-18(16)24-12)23-9-7-22(2)8-10-23/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNOIHFDMVDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with 4-chlorophenyl and 4-methylpiperazin-1-yl substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and affecting cellular processes .

Biological Activity

5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological properties, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound's molecular formula is C16H19ClN4SC_{16}H_{19}ClN_{4}S, with a molecular weight of approximately 348.87 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

The compound acts primarily as an EGFR (Epidermal Growth Factor Receptor) inhibitor , which is crucial in the treatment of cancers characterized by overactive EGFR signaling. Inhibition of EGFR can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Efficacy Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Inhibition (%) at 0.1 µM
NCI-H197512.545%
A54915.040%
NCI-H46018.035%

These results indicate that the compound shows selective activity against certain cancer types, with the NCI-H1975 cell line being the most sensitive to treatment.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thieno[2,3-d]pyrimidine structure can significantly influence biological activity. For instance:

  • Substitution Patterns : Altering substituents on the piperazine ring enhances binding affinity to the EGFR.
  • Chlorophenyl Group : The presence of the chlorophenyl moiety is essential for maintaining high levels of activity against targeted cancer cells.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on NSCLC (Non-Small Cell Lung Cancer) :
    • A study demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models.
    • Mechanistic studies revealed activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
  • Combination Therapy :
    • Trials combining this compound with standard chemotherapy agents showed enhanced efficacy and reduced side effects compared to monotherapy.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Substituents (Positions 4, 5, 6) Molecular Weight Biological Activity Key Reference
Target Compound 4-(4-Methylpiperazinyl), 5-(4-ClPh), 6-Me 388.88 (calc.) Anticancer (inferred)
Compound VIII 4-(Isoxazol-5-yl-methoxy), 5-(4-ClPh), 6-Me ~340 (approx.) Potent tumor cell inhibition
ZINC2889083 4-[4-(3,4-DiClPh)-piperazinyl], 5-(4-FPh), 6-Me 476.33 (calc.) Receptor binding (unspecified)
4-(Benzodioxol-5-yloxy) analog 4-(Benzodioxol-5-yloxy), 5-(4-ClPh), 6-H 383.0 [M+H]+ Not reported
6-Ethyl-4-(4-Me-piperazinyl) 4-(4-Me-piperazinyl), 6-Et, 2-SMe 376.33 (calc.) 5-HT3R antagonist (Ki < 10 nM)

Position 4 Modifications

  • 4-Methylpiperazinyl vs. Isoxazole-Methoxy (Compound VIII) :
    The target compound’s 4-methylpiperazine enhances solubility in acidic environments and facilitates receptor interactions (e.g., 5-HT3R, kinase targets) via hydrogen bonding . In contrast, Compound VIII’s isoxazole-methoxy group likely reduces basicity but improves metabolic stability .

  • 4-(3,4-Dichlorophenylpiperazinyl) (ZINC2889083) :
    Substitution with a lipophilic dichlorophenyl group increases molecular weight (476.33 vs. 388.88) but may reduce solubility. This modification is common in CNS-targeting agents due to enhanced blood-brain barrier penetration .

  • 4-Morpholinyl (EP 2 402 347 A1) :
    Morpholine derivatives (e.g., 2-chloro-4-morpholinyl analogs) exhibit moderate anticancer activity, but 4-methylpiperazine offers superior receptor affinity in serotonin receptor models .

Position 5 Modifications

  • 4-Chlorophenyl vs. 4-Fluorophenyl (ZINC2889083) :
    Fluorine’s electronegativity increases binding specificity in some kinase inhibitors, while chlorine’s larger size enhances hydrophobic interactions. Chlorophenyl derivatives are more common in anticancer agents .

Position 6 Modifications

  • Methyl vs. Ethyl (Compound 32 ) : The ethyl group in Compound 32 increases steric bulk, slightly reducing binding affinity compared to methyl-substituted analogs. Methyl groups balance metabolic stability and target engagement .

Q & A

Basic Research Questions

Q. What synthetic strategies are reported for synthesizing 5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine and its analogs?

  • Methodology : Multi-step reactions are employed, including palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) with 5-(4-methylpiperazin-1-yl)pyridin-2-amine under nitrogen atmosphere. Key steps involve the use of Cs₂CO₃ as a base and Pd(OAc)₂/XPhos as catalysts in dioxane . Purification is typically achieved via column chromatography using silica gel with gradients of petroleum ether and ethyl acetate (5:1 → 2:1) .

Q. How is the cytotoxicity of thieno[2,3-d]pyrimidine derivatives evaluated in preclinical studies?

  • Methodology : Cytotoxicity is assessed using the MTT assay on cancer cell lines (e.g., A549, HCT116, MCF-7). For example, derivative 1e (6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidine) exhibited IC₅₀ values of 2.79 × 10⁻³ μM (A549), 6.69 × 10⁻³ μM (HCT116), and 4.21 × 10⁻³ μM (MCF-7), outperforming gefitinib (IC₅₀: 17.90–20.68 μM) .

Q. What spectroscopic techniques are used to characterize thieno[2,3-d]pyrimidine derivatives?

  • Methodology : Structural confirmation relies on ¹H NMR , ¹³C NMR , IR, and LC-MS. For instance, ¹H NMR (DMSO-d₆) for a related compound showed aromatic proton signals at δ 7.52–7.72 ppm and pyrimidine protons at δ 7.94–8.67 ppm, with LC-MS confirming [M+H]⁺ at m/z 383.0 .

Advanced Research Questions

Q. How do structural modifications at position 6 of the thieno[2,3-d]pyrimidine core influence biological activity?

  • Methodology : Introducing heterocyclic moieties (e.g., 1,3,4-oxadiazole) via cyclization of hydrazides with POCl₃ enhances antimicrobial and anticancer activity. For example, 6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives show improved target binding due to increased π-π stacking and hydrogen bonding . SAR studies reveal that electron-withdrawing groups (e.g., 4-chlorophenyl) at position 5 significantly boost cytotoxicity .

Q. What methodologies resolve contradictions in cytotoxicity data across derivatives?

  • Methodology : Comparative binding mode analysis using X-ray crystallography clarifies discrepancies. For instance, 2-amino-4-oxo-6-methyl thieno[2,3-d]pyrimidine binds human DHFR in the folate orientation (3.4–3.9 Å contacts with Ile7, Val115, and Tyr121), while pyrrolo/furo analogs adopt flipped orientations, explaining reduced efficacy . Dose-response studies with varying substituents (e.g., 4-methylpiperazine vs. morpholine) further isolate critical pharmacophores .

Q. How can synthetic yields be optimized for complex thieno[2,3-d]pyrimidine derivatives?

  • Methodology : Yield optimization involves solvent selection (e.g., toluene for amine coupling) and catalyst tuning (e.g., Pd(OAc)₂/XPhos for Buchwald-Hartwig reactions) . For cyclization steps, trifluoroacetic acid (TFA) in dichloromethane achieves >80% yield by facilitating deprotection and ring closure .

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